molecular formula C22H23ClN2O4 B1235094 Cycliramine maleate CAS No. 5781-37-3

Cycliramine maleate

Cat. No.: B1235094
CAS No.: 5781-37-3
M. Wt: 414.9 g/mol
InChI Key: KJSKCUMUVXPETM-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cycliramine maleate (C₁₈H₁₉ClN₂·C₄H₄O₄) is a histamine-1 (H₁) receptor antagonist classified under the United States Adopted Name (USAN) and regulated by the US FDA as an active pharmaceutical ingredient . It is structurally characterized by a chlorine-substituted aromatic ring and a maleate counterion, as evidenced by its SMILES notation: CN1CCC(=C(C2CCC(CC2)Cl)C3CCCCN3)CC1.C(=C\C(=O)O)\C(=O)O . Its primary therapeutic use is in managing allergic conditions via competitive inhibition of histamine at H₁ receptors, thereby reducing symptoms such as pruritus, urticaria, and rhinitis. This compound is categorized under HS code 29333999 for international trade and assigned NCI Concept Code C65355 .

Properties

CAS No.

5781-37-3

Molecular Formula

C22H23ClN2O4

Molecular Weight

414.9 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-[(4-chlorophenyl)-(1-methylpiperidin-4-ylidene)methyl]pyridine

InChI

InChI=1S/C18H19ClN2.C4H4O4/c1-21-12-9-15(10-13-21)18(17-4-2-3-11-20-17)14-5-7-16(19)8-6-14;5-3(6)1-2-4(7)8/h2-8,11H,9-10,12-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

KJSKCUMUVXPETM-BTJKTKAUSA-N

SMILES

CN1CCC(=C(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CC1.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN1CCC(=C(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CC1.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN1CCC(=C(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CC1.C(=CC(=O)O)C(=O)O

Other CAS No.

5781-37-3

Origin of Product

United States

Preparation Methods

The synthesis of cycliramine maleate involves several steps:

    Starting Materials: The synthesis begins with the preparation of cycliramine, which is a substituted piperidine derivative.

    Reaction Conditions: The cycliramine is then reacted with maleic acid to form the maleate salt. This reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired salt.

    Industrial Production: On an industrial scale, the production of this compound involves large-scale reactors where the reaction conditions are meticulously controlled to maximize yield and purity.

Chemical Reactions Analysis

Cycliramine maleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cycliramine maleate has a broad range of applications in scientific research:

Mechanism of Action

Cycliramine maleate exerts its effects primarily through its interaction with histamine H1 receptors. By binding to these receptors, it blocks the action of endogenous histamine, leading to the temporary relief of symptoms associated with allergic reactions, such as itching, vasodilation, and capillary leakage . Additionally, its antispasmodic and antiacetylcholine activities contribute to its overall pharmacological profile.

Comparison with Similar Compounds

Cycliramine maleate belongs to the alkylamine class of first-generation antihistamines. Below is a detailed comparison with structurally and functionally related compounds:

Structural and Pharmacological Profiles
Compound Molecular Formula Indication Key Structural Features Receptor Affinity (H₁) Solubility (Water)
This compound C₁₈H₁₉ClN₂·C₄H₄O₄ Antihistaminic Chlorinated aromatic ring, tertiary amine High 1:1.1 (freely soluble)
Chlorpheniramine maleate C₁₆H₁₉ClN₂·C₄H₄O₄ Antihistaminic Chlorinated phenyl ring, ethylamine side chain High 1:1 (freely soluble)
Dexchlorpheniramine maleate C₁₆H₁₉ClN₂·C₄H₄O₄ Antihistaminic Dextrorotatory isomer of chlorpheniramine Higher enantioselectivity 1:1.1 (similar to parent)
Brompheniramine maleate C₁₆H₁₉BrN₂·C₄H₄O₄ Antihistaminic Bromine substituent (vs. Cl in chlorpheniramine) Moderate-high 1:1.2 (slightly less soluble)
Cyclizine C₁₈H₂₂N₂ Antiemetic Piperazine ring, non-halogenated Moderate 1:1.5 (less soluble)

Key Findings :

  • Brompheniramine’s bromine substituent further increases lipophilicity, which may affect CNS penetration and sedation profiles .
  • Isomerism : Dexchlorpheniramine (the active dextrorotatory isomer of chlorpheniramine) exhibits higher H₁ receptor selectivity, leading to enhanced efficacy at lower doses .
  • Aggregation Behavior : this compound and chlorpheniramine maleate demonstrate polydisperse aggregation in solution, unlike classical micellar systems, which may influence their pharmacokinetic profiles .
Therapeutic Indications and Regulatory Status
Compound Primary Use Trade Names (Examples) Regulatory Status (US FDA)
This compound Allergic rhinitis N/A (generic) Approved (USAN)
Chlorpheniramine maleate Allergies, common cold Teldrin®, Phenetron® Approved (OTC)
Dexchlorpheniramine maleate Chronic urticaria Polaramin®, Polamin® Approved (Rx)
Cyclizine Motion sickness Marezine® Approved (OTC)

Key Findings :

  • Cyclizine, though structurally related to alkylamine antihistamines, is primarily used for motion sickness due to its antiemetic effects via central H₁ and muscarinic receptor inhibition .
  • Dexchlorpheniramine’s prescription-only status reflects its potency and risk of drowsiness compared to OTC chlorpheniramine .
Physicochemical and Stability Properties
Compound pKa Stability Considerations Light-Scattering Aggregation Profile
This compound 9.1 (base) Sensitive to light; requires opaque packaging Polydisperse, no critical micelle concentration (cmc) detected
Chlorpheniramine maleate 9.2 Stable in acidic pH; degrades in UV light Step-wise association without defined cmc
Brompheniramine maleate 8.9 Hydrolyzes in alkaline conditions Similar to chlorpheniramine

Key Findings :

  • The absence of a defined cmc in cycliramine and chlorpheniramine suggests non-micellar aggregation, which may necessitate formulation additives to enhance solubility .
  • Light sensitivity necessitates specialized packaging for cycliramine, whereas chlorpheniramine’s degradation in UV light limits its use in transparent formulations .

Q & A

Q. What analytical methods are recommended for quantifying cycliramine maleate in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with UV detection is a standard method. For example, mobile phases using 0.1% phosphoric acid and system suitability solutions calibrated against USP reference standards ensure precision . Chromatographic separation should be optimized to resolve this compound from excipients and degradation products. Data validation should include recovery studies (e.g., 98–102% accuracy) and repeatability tests (RSD < 2%) to comply with pharmacopeial guidelines .

Q. How can researchers design experiments to optimize this compound formulations for sustained release?

Response Surface Methodology (RSM) with a D-optimal design is effective for formulation optimization. Key variables include drug-loading percentage, temperature, and curing time. For example, Compritol® and microcrystalline cellulose (Avicel® PH101) are common matrix materials. Experimental data should be analyzed using software like Design-Expert to model release kinetics and identify optimal conditions .

Q. What are the structural and regulatory identifiers for this compound?

this compound is classified as a histamine-1 receptor antagonist with the molecular formula C₁₈H₁₉ClN₂·C₄H₄O₄ (SMILES: CN1CCC(=C(C2CCC(CC2)Cl)C3CCCCN3)CC1.C(=C\C(=O)O)\C(=O)O). Regulatory identifiers include US FDA Unique Ingredient Identifier J542BCR0IQ , UMLS ID C1880204 , and NCI Concept Code C65355 .

Advanced Research Questions

Q. How does this compound’s self-association behavior affect its physicochemical properties?

Light-scattering studies on structurally related compounds (e.g., chlorpheniramine maleate) suggest non-micellar, step-wise self-association, leading to polydisperse systems without a critical micelle concentration (cmc). This behavior impacts solubility and dissolution kinetics. Researchers should employ dynamic light scattering (DLS) and isothermal titration calorimetry (ITC) to characterize association patterns .

Q. What electrochemical methods can be developed for this compound quantification in biological fluids?

Cyclic voltammetry and differential pulse voltammetry (DPV) are promising due to their sensitivity and cost-effectiveness. Electrode modification with nanomaterials (e.g., carbon nanotubes) can enhance detection limits. Method validation should include spike-recovery tests in urine and plasma matrices, with cross-validation against HPLC-MS .

Q. How can contradictions in data on this compound’s genotoxicity be resolved?

Chromosomal aberration assays in peripheral blood mononuclear cells (PBMCs) are critical. For example, studies on dexchlorpheniramine maleate (a structural analog) showed no clastogenic effects at therapeutic doses. Researchers should replicate these assays under controlled conditions (e.g., 24–72 hr exposure, metaphase arrest with colchicine) and compare results with positive controls (e.g., mitomycin C) .

Q. What sustainable synthesis pathways exist for this compound?

Genetically engineered E. coli strains can synthesize maleate via metabolic engineering. Key steps include introducing heterologous genes for maleate dehydrogenase and optimizing fermentation conditions (pH, temperature). Yield improvements require balancing precursor availability (e.g., fumarate) and minimizing byproduct formation .

Methodological Recommendations

  • For assay validation : Include system suitability tests (e.g., USP tailing factor < 2) and robustness studies (e.g., ±2% flow rate variations) .
  • For genotoxicity studies : Use at least 200 metaphase cells per treatment group and apply Fisher’s exact test for statistical significance .
  • For electrochemical analysis : Pre-treat biological samples with protein precipitation (e.g., acetonitrile) to minimize matrix interference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.